molecular formula C7H10INO2 B12622140 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one CAS No. 918826-35-4

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B12622140
CAS No.: 918826-35-4
M. Wt: 267.06 g/mol
InChI Key: UIRABYAAGFGVMM-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring substituted with an iodomethyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with iodomethane and a base under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazolidinones, while oxidation reactions can produce oxazolidinone derivatives with hydroxyl or carbonyl functional groups.

Scientific Research Applications

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of key biological processes, resulting in its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
  • 5-(Chloromethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
  • 5-(Hydroxymethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one

Uniqueness

5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

918826-35-4

Molecular Formula

C7H10INO2

Molecular Weight

267.06 g/mol

IUPAC Name

5-(iodomethyl)-3-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H10INO2/c1-2-3-9-5-6(4-8)11-7(9)10/h2,6H,1,3-5H2

InChI Key

UIRABYAAGFGVMM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(OC1=O)CI

Origin of Product

United States

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